Cas no 2018142-69-1 (3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile)

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile is a specialized organic compound featuring a piperidine core functionalized with a hydroxyethyl group and a cyano-substituted propionyl moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both hydroxy and nitrile groups enhances its reactivity, enabling selective modifications for the development of biologically active molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic synthesis. The compound’s stability under standard conditions and compatibility with common solvents further support its utility in multistep organic transformations. Suitable for controlled functionalization, it is a valuable building block for advanced chemical synthesis.
3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile structure
2018142-69-1 structure
商品名:3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
CAS番号:2018142-69-1
MF:C10H16N2O2
メガワット:196.246242523193
CID:5721044
PubChem ID:121200587

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
    • 3-[4-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropanenitrile
    • 2018142-69-1
    • AKOS026708431
    • F1907-3881
    • 1-Piperidinepropanenitrile, 4-(2-hydroxyethyl)-β-oxo-
    • 3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
    • インチ: 1S/C10H16N2O2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-4,6-8H2
    • InChIKey: FUMBCFYAEOKDMC-UHFFFAOYSA-N
    • ほほえんだ: OCCC1CCN(C(CC#N)=O)CC1

計算された属性

  • せいみつぶんしりょう: 196.121177757g/mol
  • どういたいしつりょう: 196.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 64.3Ų

じっけんとくせい

  • 密度みつど: 1.129±0.06 g/cm3(Predicted)
  • ふってん: 405.3±20.0 °C(Predicted)
  • 酸性度係数(pKa): 6.16±0.40(Predicted)

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-3881-1g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
1g
$401.0 2023-09-07
TRC
H214796-100mg
3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-3881-2.5g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-3881-0.25g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3881-10g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
10g
$1684.0 2023-09-07
TRC
H214796-500mg
3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1
500mg
$ 365.00 2022-06-04
TRC
H214796-1g
3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-3881-0.5g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3881-5g
3-(4-(2-hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
2018142-69-1 95%+
5g
$1203.0 2023-09-07

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile 関連文献

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrileに関する追加情報

Comprehensive Overview of 3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile (CAS No. 2018142-69-1)

3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile, with the CAS number 2018142-69-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperidine ring, a hydroxyethyl group, and a cyano functionality, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting neurological and metabolic disorders.

The compound’s chemical name and CAS registry number are frequently searched in academic and industrial databases, reflecting its relevance in modern medicinal chemistry. Its structure is optimized for interactions with biological targets, such as enzymes and receptors, due to the presence of both polar (hydroxyethyl) and non-polar (piperidine) moieties. This balance enhances its solubility and bioavailability, critical factors in drug development.

Recent trends in AI-driven drug design have amplified interest in compounds like 3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile. Computational models predict its utility in designing inhibitors for protein-protein interactions, a hot topic in cancer therapy and neurodegenerative disease research. Additionally, its nitrile group offers reactivity for further derivatization, aligning with the demand for modular small-molecule libraries.

From a synthetic perspective, this compound is often explored for its role in multicomponent reactions (MCRs), a green chemistry approach reducing waste and improving efficiency. Its piperidine scaffold is a common motif in FDA-approved drugs, underscoring its pharmacological potential. Researchers also investigate its stability under various pH conditions, a key consideration for formulation scientists.

Environmental and safety profiles of CAS 2018142-69-1 are rigorously studied to comply with REACH and GMP standards. Its low toxicity and biodegradability make it a candidate for sustainable pharmaceutical manufacturing. Furthermore, patents citing this compound highlight its utility in central nervous system (CNS) therapeutics, addressing global health challenges like Alzheimer’s disease and depression.

In summary, 3-(4-(2-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile represents a convergence of structural ingenuity and therapeutic promise. Its integration into high-throughput screening platforms and machine learning-aided discovery pipelines positions it as a pivotal tool in next-generation drug development.

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